![molecular formula C7H11N3O3S2 B2827695 N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide CAS No. 1478918-40-9](/img/structure/B2827695.png)
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” is an organic compound with the molecular formula C7H11N3O3S2 . It has an average mass of 249.311 Da and a mono-isotopic mass of 249.024185 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” can be analyzed based on its molecular formula C7H11N3O3S2 . Further details about its structure might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” can be inferred from its molecular formula C7H11N3O3S2 . More specific properties such as melting point, solubility, etc., might be available in specialized chemical databases or literature .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . For instance, sulfazole, a thiazole derivative, is known for its antimicrobial properties .
Antiretroviral Activity
Thiazole derivatives such as ritonavir have been used as antiretroviral drugs . These compounds can inhibit the replication of retroviruses, including HIV .
Antifungal Activity
Thiazole derivatives like abafungin have been used for their antifungal properties . They can inhibit the growth of fungi, making them useful in treating fungal infections .
Anticancer Activity
Certain thiazole derivatives, such as tiazofurin, have been studied for their anticancer properties . They can inhibit the growth of cancer cells and are being explored for use in cancer treatment .
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory activity . For example, compounds like (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities .
Antibacterial Activity
Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing damage to cells .
Hepatoprotective Activity
Thiazole derivatives have been studied for their hepatoprotective activities . They can potentially protect the liver from damage caused by toxins or disease .
properties
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H2,8,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXKPWKBCALQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.